molecular formula C15H16N2O B6639830 N-(2,4,6-trimethylphenyl)pyridine-2-carboxamide

N-(2,4,6-trimethylphenyl)pyridine-2-carboxamide

Cat. No. B6639830
M. Wt: 240.30 g/mol
InChI Key: XZTNJKBHVFKFGH-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethylphenyl)pyridine-2-carboxamide (TMPP) is a chemical compound that has been extensively studied in scientific research. It is a pyridine derivative that is commonly used as a ligand in organometallic chemistry and has been found to have potential therapeutic applications.

Scientific Research Applications

Crystal Structure and DFT Studies

N-(2,4,6-trimethylphenyl)pyridine-2-carboxamide, as a part of the broader family of pyridine carboxamides, has been explored in various studies for its structural properties. For example, a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, has been synthesized and its structure confirmed by techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. The molecular structure is also calculated using density functional theory (DFT) to reveal its physicochemical properties (Qin et al., 2019).

Crystal Engineering and Pharmaceutical Cocrystals

In the realm of crystal engineering and pharmaceutical cocrystals, carboxamide-pyridine N-oxide heterosynthon, a closely related structure, demonstrates significant potential. This compound assembles in a triple helix architecture and has been used to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy et al., 2006).

Chemical Reactions and Derivatives

Studies have described reactions of pyridine N-oxides, including those with formamide, leading to carbamoylation at the aromatic ring. Specifically, 2,4,6-trimethylpyridine 1-oxide has been used to give pyrimidinyl derivatives (Hirota et al., 1987).

Antidepressant and Nootropic Agents

This compound derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involved novel methods and the compounds exhibited antidepressant and nootropic activities in a dose-dependent manner (Thomas et al., 2016).

Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, another related group, have been identified as potent and selective Met kinase inhibitors. These inhibitors have shown promise in tumor stasis and have advanced to clinical trials (Schroeder et al., 2009).

Hydrogen Bonding and π-Stacking

Studies on para-substituted aryl derivatives of pyridine-2-carboxamide have explored unconventional hydrogen bonding and π-stacking in these compounds. These interactions play a crucial role in their crystal structures and properties (Wilson & Munro, 2010).

Synthesis and Computational Studies

The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide has been conducted through multi-component reactions. These compounds were also investigated through computational chemistry methods, revealing insights into their properties (Jayarajan et al., 2019).

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-8-11(2)14(12(3)9-10)17-15(18)13-6-4-5-7-16-13/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTNJKBHVFKFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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